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Compound of Interest

Compound Name: N-Fmoc rhodamine 110

Cat. No.: B15130059 Get Quote

This guide provides a comprehensive overview of the solubility and stability of N-Fmoc
rhodamine 110, a key fluorescent probe utilized in various biochemical applications. The

information is intended for researchers, scientists, and professionals in the field of drug

development and diagnostics.

N-(9-Fluorenylmethoxycarbonyl)-rhodamine 110 (N-Fmoc-Rh110) is a mono-protected

derivative of the highly fluorescent dye, rhodamine 110. The Fmoc protecting group, widely

used in peptide synthesis, allows for the controlled conjugation of rhodamine 110 to other

molecules, such as peptides, to create sensitive fluorogenic substrates for enzyme assays[1].

The cleavage of the substrate by a specific enzyme releases the highly fluorescent rhodamine

110, enabling precise quantification of enzyme activity[2].

Physicochemical Properties
Property Value Reference

Molecular Formula C35H24N2O5 [1]

Molecular Weight 552.6 g/mol [1][3]

Purity >98% [3]

Appearance Orange-red solid [4]

Excitation Max (λex) ~496 nm [2][4]

Emission Max (λem) ~520 nm [2][4]
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Solubility Data
The solubility of N-Fmoc rhodamine 110 is a critical parameter for its application in aqueous

and organic solvent systems. While specific quantitative solubility data for the N-Fmoc

derivative is not extensively published, qualitative information and data for the parent

compound, rhodamine 110, provide valuable guidance.

Qualitative and Quantitative Solubility
Compound Solvent Solubility Notes

N-Fmoc Rhodamine

110

Dimethyl sulfoxide

(DMSO)
Soluble -

Rhodamine 110
Dimethyl sulfoxide

(DMSO)
≥5.57 mg/mL[5] With sonication

Rhodamine 110 Ethanol (EtOH) ≥2.01 mg/mL[5]
With gentle warming

and sonication

Rhodamine 110 Methanol (MeOH) Soluble[2] -

Rhodamine 110
Dimethylformamide

(DMF)
Soluble[2] -

Rhodamine 110 Water
Sparingly soluble /

Insoluble[2][5]

Aqueous solutions are

not recommended for

storage for more than

one day[2].

The presence of the large, hydrophobic Fmoc group on N-Fmoc rhodamine 110 suggests its

solubility profile will be similar to or slightly less polar than the parent rhodamine 110, favoring

organic solvents like DMSO and DMF.

Stability Profile
The stability of N-Fmoc rhodamine 110 encompasses its shelf-life under recommended

storage conditions and its chemical stability, particularly concerning the base-labile Fmoc

protecting group.
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Storage and Handling
Parameter Recommendation Details

Long-term Storage -20°C[2]

Store under desiccating

conditions to protect from

moisture[2].

Shipping Shipped on blue ice

Light Sensitivity Protect from light

Fluorescent compounds

should be protected from light

for long-term storage[2][4].

Solid-State Stability
≥4 years (for Rhodamine 110)

[2]

The solid form is highly stable

when stored correctly[2].

Solution Stability Use freshly prepared solutions

Aqueous solutions of the

parent rhodamine 110 are not

recommended for storage

beyond one day[2]. Stock

solutions in anhydrous organic

solvents like DMSO are more

stable but should be stored at

-20°C and protected from light.

Chemical Stability of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is a well-characterized amine protecting group

known for its stability in acidic conditions and its lability in the presence of base[6][7].
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Condition Stability Description

Acidic Conditions Stable

The Fmoc group is resistant to

cleavage by acids such as

trifluoroacetic acid (TFA)[6].

Basic Conditions Labile

The Fmoc group is rapidly

cleaved by bases, typically

secondary amines like

piperidine[7]. This property is

fundamental to its use in solid-

phase peptide synthesis[7][8].

Hydrogenolysis Susceptible

The Fmoc group can be

cleaved under certain

hydrogenolysis conditions

(e.g., Pd/C, H₂), though it is

less reactive than benzyl

groups[6].

Experimental Protocols
Protocol 1: General Method for Solubility Determination
This protocol outlines a general procedure for determining the solubility of a compound like N-
Fmoc rhodamine 110.

Preparation of Saturated Solution:

Add an excess amount of N-Fmoc rhodamine 110 to a known volume of the desired

solvent (e.g., DMSO, water) in a vial.

Seal the vial to prevent solvent evaporation.

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-

48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial

dispersion[5].

Separation of Undissolved Solid:
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Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively,

filter the solution through a 0.2 µm syringe filter.

Quantification:

Prepare a series of dilutions of the clear supernatant with the same solvent.

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the λmax of

rhodamine 110 (~496 nm).

Create a standard curve using known concentrations of N-Fmoc rhodamine 110.

Determine the concentration of the saturated solution by comparing its absorbance to the

standard curve. This concentration represents the solubility of the compound.

Protocol 2: Fmoc Group Deprotection
This protocol describes the standard method for cleaving the Fmoc group, a key reaction

related to the chemical stability and application of N-Fmoc rhodamine 110.

Reagent Preparation:

Prepare a deprotection solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v)

[7][8].

Deprotection Reaction:

Dissolve the N-Fmoc rhodamine 110-conjugated substrate (e.g., a peptide) in DMF.

Add the 20% piperidine/DMF solution to the reaction vessel.

Allow the reaction to proceed at room temperature. The reaction is typically very fast, with

a half-life of seconds[7]. For solid-phase synthesis, the reaction is often run for 5-10

minutes and repeated to ensure complete removal[8].

Monitoring and Work-up:
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The progress of the deprotection can be monitored by UV spectroscopy, as the

dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance.

Following cleavage, the resulting product with a free amine can be isolated through

standard purification techniques such as precipitation or chromatography.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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